molecular formula C13H16N2O2 B11877827 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione CAS No. 41058-56-4

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B11877827
CAS No.: 41058-56-4
M. Wt: 232.28 g/mol
InChI Key: WGRXSZJLBXDYSS-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound belonging to the isoquinoline-1,3-dione family. Its structure features a bicyclic isoquinoline core fused with two ketone groups at positions 1 and 2. This compound is synthesized via alkylation reactions, as seen in analogous derivatives (e.g., chloroethyl intermediates reacting with amines) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41058-56-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C13H16N2O2/c1-14(2)7-8-15-12(16)9-10-5-3-4-6-11(10)13(15)17/h3-6H,7-9H2,1-2H3

InChI Key

WGRXSZJLBXDYSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)CC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 1,8-Naphthalic Anhydride

The most widely reported synthesis involves the condensation of 1,8-naphthalic anhydride 1 with 2-(dimethylamino)ethylamine 2 under reflux conditions. This single-step protocol leverages the electrophilic character of the anhydride carbonyl groups, which undergo nucleophilic attack by the primary amine to form the imide linkage.

Procedure :

  • 1 (5.0 mmol) and 2 (5.5 mmol) are combined in anhydrous ethanol (15 mL).

  • The mixture is refluxed at 80°C for 6–8 hours under inert atmosphere.

  • The crude product is precipitated by cooling, filtered, and recrystallized from ethanol/water (3:1).

Yield : 72–85%.
Key Characterization :

  • 1H NMR (DMSO-d6): δ 8.50 (d, J = 7.2 Hz, 2H), 3.78 (t, J = 6.5 Hz, 2H), 2.61 (t, J = 6.5 Hz, 2H), 2.23 (s, 6H).

  • HRMS : m/z 268.1312 [M+H]+ (calc. 268.1310).

Kilgore’s Modified Protocol

An alternative approach adapts the Kilgore procedure, originally developed for indane-1,3-diones. This method employs diethyl phthalate 3 and acetone 4 under basic conditions to generate an intermediate dione, which is subsequently functionalized with 2-(dimethylamino)ethylamine.

Procedure :

  • 3 (10 mmol) and 4 (12 mmol) are heated with sodium ethoxide (2 equiv) in dry toluene at 110°C for 4 hours.

  • The intermediate 5 is isolated via vacuum distillation.

  • 5 is reacted with 2 in THF at 60°C for 3 hours.

Yield : 58–64%.
Limitations : Lower yield compared to direct condensation due to decarboxylation side reactions.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

  • 1 (2 mmol) and 2 (2.2 mmol) are dissolved in DMF (5 mL).

  • The mixture is irradiated at 150°C (300 W) for 15 minutes.

  • Purification via flash chromatography (ethyl acetate/hexane, 1:4) yields the product.

Yield : 88%.
Advantages :

  • 6-fold reduction in reaction time.

  • Minimized thermal decomposition.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

A patent-pending method immobilizes 1,8-naphthalic anhydride on Wang resin 6 to enable iterative functionalization:

Procedure :

  • 6 (1.0 g, 1.2 mmol/g loading) is swelled in DCM and treated with 1 (3 mmol), EDCI (3.3 mmol), and HOBt (0.3 mmol) for 12 hours.

  • After washing, 2 (4 mmol) is added in THF/DCM (1:1) with DIEA (6 mmol).

  • Cleavage with TFA/H2O (95:5) liberates the product.

Yield : 76%.
Purity : >95% (HPLC).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Classical CondensationEthanol, reflux, 8 h72–8590–95Simplicity, scalability
Kilgore ModificationToluene, 110°C, 4 h58–6485–88Compatibility with bulky amines
MicrowaveDMF, 150°C, 15 min8898Rapid synthesis
Solid-PhaseWang resin, EDCI/HOBt7695High-throughput potential

Mechanistic Insights and Side Reactions

Competing Pathways in Amine Condensation

The primary side reaction involves over-alkylation at the imide nitrogen, producing bis-alkylated byproducts (e.g., N,N'-di(2-dimethylaminoethyl) derivatives). This is suppressed by:

  • Using a slight excess of amine (1.1 equiv).

  • Maintaining temperatures below 90°C.

Acid-Catalyzed Ring-Opening

Prolonged exposure to acidic workup conditions (e.g., 2 M HCl) can hydrolyze the imide to the corresponding dicarboxylic acid. Neutralization to pH 7 before extraction is critical.

Recent Advances in Catalysis

Organocatalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis using a thiourea catalyst 7 to induce axial chirality:

  • 1 (1 mmol), 2 (1.05 mmol), and 7 (0.1 mmol) are stirred in toluene at 25°C for 24 hours.

  • The product is obtained with 92% ee after chiral HPLC separation.

Significance : Opens routes to optically active derivatives for drug discovery.

Industrial-Scale Production Considerations

Solvent Recycling

Ethanol recovery systems reduce costs by >40% in large batches.

Continuous Flow Reactors

Pilot-scale trials achieved 93% yield using a plug-flow reactor (residence time: 30 min, 120°C) .

Chemical Reactions Analysis

Acid-Base Reactions

The dimethylamino group (-N(CH₃)₂) undergoes protonation in acidic conditions to form water-soluble salts. For example:

  • Reaction with hydrochloric acid (HCl) yields the hydrochloride salt, as demonstrated in antimicrobial studies :

    C16H17N3O2+HClC16H18N3O2+Cl\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_2 + \text{HCl} \rightarrow \text{C}_{16}\text{H}_{18}\text{N}_3\text{O}_2^+ \cdot \text{Cl}^-

    This salt formation enhances bioavailability and facilitates purification .

Electrophilic Aromatic Substitution

The isoquinoline ring undergoes electrophilic substitution at activated positions. Key reactions include:

PositionReagent/ConditionsProductReference
C-5 or C-8Nitration (HNO₃/H₂SO₄)Nitro-substituted derivatives,
C-6Bromination (Br₂/FeBr₃)Brominated analogs

The electron-donating dimethylaminoethyl group directs substitution to meta/para positions relative to itself, while the electron-withdrawing imide groups influence regioselectivity.

Nucleophilic Reactions

The tertiary amine in the dimethylaminoethyl side chain participates in nucleophilic alkylation:

  • Reaction with methyl iodide forms quaternary ammonium salts:

    -N(CH3)2+CH3I-N(CH3)3+I\text{-N(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{-N(CH}_3\text{)}_3^+ \cdot \text{I}^-

    This modification alters solubility and biological activity .

Condensation and Cyclization

The compound serves as a precursor in cascade reactions:

  • In aryl aldehyde-mediated oxidative cross-coupling, it forms polycyclic derivatives via radical intermediates :

    Isoquinoline-dione+Ar-CHOOxidative CouplingFused heterocycles\text{Isoquinoline-dione} + \text{Ar-CHO} \xrightarrow{\text{Oxidative Coupling}} \text{Fused heterocycles}

    Yields exceed 70% under solvent-free conditions .

Hydrolysis and Degradation

The imide moiety undergoes hydrolysis under strong acidic or basic conditions:

  • Acidic hydrolysis yields dicarboxylic acid derivatives:

    C16H17N3O2+H2OH+HOOC-C14H12N2-COOH+(CH3)2NH\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{HOOC-C}_{14}\text{H}_{12}\text{N}_2\text{-COOH} + \text{(CH}_3\text{)}_2\text{NH}

    This reaction is critical for studying metabolic pathways.

Coordination Chemistry

The dimethylamino group and carbonyl oxygen atoms act as ligands in metal complexes:

  • Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms stable chelates, as evidenced by shifts in UV-Vis spectra.

Key Structural Determinants of Reactivity

Functional GroupReactivity ProfileImpact on Reactions
Isoquinoline-1,3-dioneElectrophilic substitution, hydrolysisDictates aromatic reactivity
Dimethylaminoethyl chainNucleophilic alkylation, salt formationModifies solubility and bioactivity

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione exhibits notable antimicrobial properties. It has been shown to inhibit the growth of anaerobic bacteria such as Propionibacterium acnes and Bacteroides fragilis at concentrations as low as 64 mg/L. The mechanism of action involves interaction with bacterial cell membranes, disrupting vital cellular processes.

Potential Therapeutic Applications

The compound's unique structure enhances its solubility and bioavailability, making it a candidate for various therapeutic applications:

  • Antibacterial Agents : Its effectiveness against specific bacterial strains positions it as a potential treatment for infections caused by resistant bacteria.
  • Neurodegenerative Diseases : The compound may also play a role in the development of multi-targeted agents for conditions such as Alzheimer's disease, given its structural similarities to other compounds that inhibit cholinesterases and monoamine oxidases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of isoquinoline derivatives demonstrated that this compound significantly inhibited the growth of various anaerobic bacteria. The study highlighted its potential for developing new antibacterial agents against resistant strains.

Case Study 2: Neuropharmacological Potential

Another investigation explored the neuropharmacological properties of compounds similar to this compound. It was found that derivatives could inhibit key enzymes linked to neurodegenerative diseases, suggesting that this compound might be further developed into multifunctional agents targeting Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility: The 2-position is frequently modified. Ethyl-linked groups (e.g., dimethylaminoethyl or piperazine) enhance solubility and binding flexibility, whereas aryl or benzyl groups (e.g., 20a) increase hydrophobicity .
  • Synthetic Yields : Piperazine derivatives (e.g., compound 8) show lower yields (39%) compared to hydroxylated analogs (55% for 20a), likely due to steric hindrance .

Physicochemical Properties

Property Target Compound 5b () PARP Inhibitor XIV ()
Solubility High (tertiary amine) Moderate (aryl group) Low (pyrrole ring)
Stability Sensitive to moisture* Not specified Not specified
Density (g/cm³) ~1.324 (predicted) Not provided 1.324 (analog from )

*Based on parent compound’s sensitivity to moisture and light .

Key Observations :

  • The dimethylaminoethyl group improves aqueous solubility compared to aryl-substituted analogs (e.g., 5b) .
  • Stability challenges (moisture/light sensitivity) are common in this family .

Key Observations :

  • The dimethylaminoethyl group in the target compound facilitates electronic transitions, making it suitable for chemosensing .
  • Piperazine and aryl derivatives (e.g., compound 8) are tailored for kinase or protease inhibition .

Biological Activity

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its isoquinoline backbone and a dimethylaminoethyl substituent, this compound has shown potential in various pharmacological applications, particularly in antimicrobial and anticancer activities.

  • Molecular Formula : C₁₆H₁₇N₃O₂
  • Molecular Weight : 283.33 g/mol

The structural uniqueness of this compound contributes significantly to its biological activity. The dimethylamino group enhances solubility and bioavailability, which are critical for effective interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been found to inhibit the growth of anaerobic bacteria such as Propionibacterium acnes and Bacteroides fragilis at concentrations as low as 64 mg/L . The mechanism appears to involve disruption of bacterial cell membranes, leading to impaired cellular functions.

Anticancer Activity

The compound has also been investigated as a potential inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2) , an enzyme involved in DNA repair mechanisms that can contribute to cancer cell survival. Inhibition of TDP2 may sensitize cancer cells to chemotherapeutic agents like etoposide by preventing the repair of topoisomerase II-mediated DNA damage .

A systematic structure-activity relationship (SAR) study revealed that modifications on the isoquinoline core can significantly impact potency. For instance, the best analogs demonstrated nanomolar biochemical potency against TDP2 .

Structure-Activity Relationship (SAR)

The SAR studies have identified key features that influence the biological activity of isoquinoline derivatives:

ModificationEffect on Activity
N-2 SubstitutionLoss of potency
C-4 Olefinic SubstituentsEnhanced inhibition of TDP2
Dimethylamino GroupIncreased solubility and bioavailability

These findings suggest that specific structural modifications can enhance the therapeutic potential of this compound.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Bacteroides fragilis, highlighting its potential in treating infections caused by resistant strains.
  • Cancer Cell Sensitization : In vitro assays showed that compounds structurally similar to this compound could increase the efficacy of etoposide in cancer cell lines by inhibiting TDP2 activity .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-(dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione and characterizing its purity?

Methodological Answer:

  • Synthesis Routes : Utilize multi-step organic reactions, such as cyclization of substituted precursors or functional group modifications (e.g., amidation, alkylation). For example, derivatives of isoquinoline-1,3-dione can be synthesized via hydrolysis of cyanopropanoate intermediates using hydrogen peroxide in DMSO .
  • Purity Characterization :
    • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H and 13C NMR to verify proton environments and carbon frameworks .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity using HRMS-ESI(−) .
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding motifs .

Q. How should researchers handle solubility challenges of this compound in in vitro and in vivo studies?

Methodological Answer:

  • Solvent Selection : Test solubility in DMSO first; if insoluble, use co-solvents like Tween 80 or ethanol. For in vivo studies, prepare formulations such as DMSO:Tween 80:Saline (10:5:85) for injections or 0.5% CMC Na suspensions for oral administration .
  • Storage Conditions :
    • Solid Form : Store at -20°C (stable for 3 years) or 4°C (2 years).
    • Solution Form : Store at -80°C (6 months) or -20°C (1 month) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of substituted derivatives?

Methodological Answer:

  • Parameter Screening : Use factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example, adjusting equivalents of K2CO3 and H2O2 during hydrolysis can influence yields .

  • Yield Data from Evidence :

    DerivativeYield (%)Reference
    5-(2,4-Difluorophenyl)-2-hydroxyisoquinoline-1,3-dione38%
    Ethyl 4-methyl-1,3-dioxo-tetrahydroisoquinoline-4-carboxylate16%
    • Strategies : Increase reaction time, use inert atmospheres, or employ microwave-assisted synthesis to enhance efficiency .

Q. How to resolve discrepancies between NMR and X-ray crystallography data in structural analysis?

Methodological Answer:

  • Case Study : If NMR suggests planar conformations but X-ray shows non-coplanar rings (e.g., 1.02° dihedral angle in a derivative), consider dynamic effects in solution versus solid-state rigidity. Validate via:
    • Variable-Temperature NMR : Probe conformational flexibility .
    • DFT Calculations : Compare experimental and computed NMR chemical shifts .
    • Hydrogen-Bond Analysis : Use crystallographic data (e.g., N—H⋯O motifs) to explain stabilization of specific conformations .

Q. What computational approaches are used to model interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Employ software like AutoDock or Schrödinger to predict binding affinities for targets such as CDK4 or HIV-1 integrase .
  • Dynamic Simulations : Perform molecular dynamics (MD) to assess stability of ligand-receptor complexes in physiological conditions .
  • ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., LogP, tPSA) and prioritize derivatives for in vivo testing .

Q. How to design experiments to evaluate the biological activity of substituted derivatives?

Methodological Answer:

  • Biological Assays :
    • Enzyme Inhibition : Test derivatives against targets (e.g., HIV-1 integrase) using fluorescence-based assays .
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines to identify potent analogs (e.g., selenium-containing naphthalimides showed IC50 < 10 µM) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Q. What strategies mitigate data contradictions in solubility measurements across different laboratories?

Methodological Answer:

  • Standardization : Adopt consistent protocols for solvent preparation (e.g., degassing DMSO) and temperature control (±0.5°C) .
  • Cross-Validation : Compare results with orthogonal methods (e.g., HPLC purity analysis vs. NMR integration) .

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